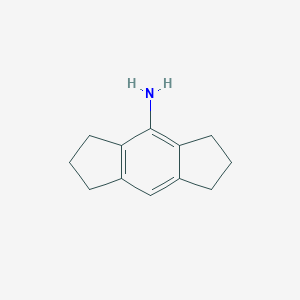

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Descripción

Contextualization within s-Indacene (B1235719) Derivatives and Related Polycyclic Systems

The s-indacene core is a polycyclic aromatic hydrocarbon that has been a subject of interest due to its unique electronic properties. ontosight.ai Derivatives of s-indacene are being explored for their potential in organic electronics, including applications in organic field-effect transistors (OFETs). nih.gov The partial saturation in 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine modifies the electronic and physical properties compared to the fully unsaturated s-indacene, influencing its reactivity and potential applications. ontosight.ai

Polycyclic compounds, in a broader sense, are recognized as valuable scaffolds in medicinal chemistry. researchgate.netnih.gov Their rigid frameworks can lead to higher binding affinities and selectivities for biological targets. The structural complexity of polycyclic systems allows for the precise positioning of functional groups in three-dimensional space, a crucial aspect in the design of new therapeutic agents. echemi.com

Significance as a Core Moiety in Advanced Chemical Entities

The primary significance of this compound in contemporary research lies in its role as a key building block for the synthesis of more complex and functionally advanced molecules. ebi.ac.uk Its amine group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

A prime example of its importance is its use as a crucial intermediate in the synthesis of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome. ebi.ac.uk The NLRP3 inflammasome is implicated in a range of inflammatory diseases, making MCC950 and its analogs promising therapeutic candidates. ebi.ac.uk The synthesis of MCC950 involves the coupling of the this compound moiety with a sulfonylurea component. ebi.ac.uk

The development of deuterated analogs of MCC950, where deuterium (B1214612) atoms are incorporated into the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) core, further underscores the importance of this chemical entity. ebi.ac.uk These labeled compounds are valuable tools for use as internal standards in pharmacokinetic and metabolic studies. ebi.ac.uk

Research into the metabolism of MCC950 has revealed that hydroxylation can occur on the 1,2,3,5,6,7-hexahydro-s-indacene moiety, providing insights into the structure-activity relationship of this core structure. nih.gov This information is vital for the design of next-generation NLRP3 inhibitors with improved metabolic profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCORPDIFAZDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460105 | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63089-56-5 | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

The synthesis of this compound has been achieved through various multi-step sequences, often starting from readily available precursors. These routes are designed to construct the characteristic fused ring system of the s-indacene (B1235719) core.

Multi-step Syntheses from Precursors (e.g., 2,3-dihydro-1H-indene)

A common and effective strategy for the synthesis of the hexahydro-s-indacen-amine moiety begins with 2,3-dihydro-1H-indene, also known as indan (B1671822). researchgate.net This process involves a sequence of reactions to build the second five-membered ring and introduce the amine functionality. A notable ten-step route has been developed for this transformation. researchgate.net While the full ten steps are not detailed in the available literature, the initial key transformations are well-documented.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

A pivotal step in the synthesis from indan is the Friedel-Crafts acylation. researchgate.netorganic-chemistry.orgwikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.org This classic electrophilic aromatic substitution reaction is used to introduce an acyl group onto the aromatic ring of the indan precursor.

Specifically, the reaction of 2,3-dihydro-1H-indene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), in a solvent like dichloromethane, yields 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. researchgate.net This intermediate is often used directly in the subsequent cyclization step without extensive purification. researchgate.net The intramolecular cyclization of this acylated product, facilitated by the Lewis acid, leads to the formation of the tricyclic s-indacene core. Subsequent steps, such as reduction and amination, are then carried out to afford the final this compound. researchgate.net

Preparation of Isocyanato Derivatives for Further Functionalization

For many synthetic applications, particularly in the creation of urea (B33335) and sulfonylurea derivatives, this compound is converted into its corresponding isocyanate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. researchgate.netresearchgate.net This transformation is typically achieved by treating the amine with a phosgene (B1210022) equivalent. wikipedia.org The resulting isocyanate is a versatile intermediate that readily reacts with nucleophiles. researchgate.netresearchgate.net The synthesis of this isocyanate from indan has been reported as a five-step process. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The primary amine group of this compound serves as a key handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Formation of Sulfonylurea Derivatives

A significant application of this tricyclic amine is in the synthesis of sulfonylurea derivatives. researchgate.netdocumentsdelivered.com These compounds are of interest due to their biological activities. The formation of the sulfonylurea linkage is a critical transformation in these synthetic endeavors.

The most common method for synthesizing sulfonylureas involves the coupling of a sulfonamide with an isocyanate. researchgate.net In the context of this compound, this is achieved by reacting its isocyanato derivative, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, with a suitable sulfonamide. researchgate.net This reaction can be performed using the isolated isocyanate or via an in-situ method where the isocyanate is generated and immediately reacted with the sulfonamide. researchgate.netresearchgate.net This coupling reaction provides a direct and efficient route to the desired sulfonylurea derivatives. researchgate.net

Synthesis of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzofuran-2-sulfonamides

A notable application of this compound is in the synthesis of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzofuran-2-sulfonamide derivatives. These compounds have been identified as modulators of the NLRP3 inflammasome. google.com The synthetic approach involves the reaction of this compound with a suitable benzofuran-2-sulfonyl isocyanate. This reaction couples the indacenyl amine with the sulfonyl carbamoyl (B1232498) moiety, yielding the target sulfonamide. The resulting compounds are being investigated for their potential in treating conditions like multiple sclerosis. google.com

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry due to their strong σ-donating properties and steric tuneability. sigmaaldrich.comtcichemicals.com The this compound core can be elaborated to form novel NHC ligands.

Reactions with Glyoxal (B1671930) and Subsequent Cyclization

A common method for the synthesis of NHC precursors involves the condensation of a primary amine with glyoxal. chemspider.com In the case of this compound, its reaction with glyoxal would lead to the formation of a diimine intermediate. Subsequent cyclization, often facilitated by a template or a reagent like chlorotrimethylsilane, would generate the corresponding imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. chemspider.com This process allows for the incorporation of the rigid and sterically defined indacenyl backbone into the NHC framework. The reaction of glyoxal with amines can lead to the formation of stable imidazoles, which are key structures in NHC chemistry. sandiego.edu

Derivatization to Form Metal Complexes (e.g., Ir, Ru)

Once the NHC ligand is generated from its imidazolium salt precursor by deprotonation, it can be readily coordinated to a variety of transition metals, including iridium (Ir) and ruthenium (Ru). sigmaaldrich.comtcichemicals.com The strong M-C bond formed between the metal center and the carbene carbon results in stable metal complexes. scripps.edu These complexes, featuring the indacenyl-derived NHC ligand, can be designed for applications in catalysis, such as transfer hydrogenation and C-H bond activation. nih.govcapes.gov.br For instance, iridium(III) NHC complexes have been synthesized and characterized for their potential in photodynamic therapy. nih.gov Similarly, ruthenium(II) complexes with chelating NHC ligands have demonstrated catalytic activity. nih.gov

Introduction of Biotin (B1667282) and Fluorescent Probes

To investigate the biological interactions and localization of molecules derived from this compound, biotin and fluorescent probes can be attached. nih.gov This is typically achieved by first converting the primary amine of the indacene to an isocyanate using a reagent like triphosgene. nih.gov The resulting isocyanate is a reactive intermediate that can then be coupled with a linker-modified biotin or a fluorescent dye. nih.govthermofisher.com

For example, a fluorescent probe can be synthesized by coupling the isocyanate with an amine-functionalized fluorophore, such as a coumarin (B35378) derivative. nih.gov Similarly, a biotin probe can be created by reacting the isocyanate with a biotin molecule that has been modified to include a linker with a terminal amine group. nih.gov These tagged molecules are invaluable tools for studying protein-ligand interactions and cellular imaging. nih.govhowarthgroup.org

| Probe Type | Linker Strategy | Key Reagents |

| Fluorescent Probe | Direct coupling or via a linker | This compound, Triphosgene, Amine-functionalized fluorophore (e.g., Coumarin 343) nih.gov |

| Biotin Probe | Coupling via a linker | This compound, Triphosgene, Amine-functionalized biotin nih.gov |

Analog Development and Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure is crucial for understanding its structure-activity relationships (SAR). drugdesign.orgnih.gov SAR studies aim to identify which parts of the molecule are essential for its biological activity and how modifications affect its potency and selectivity. researchgate.netnih.gov

By synthesizing a series of analogs with variations at different positions of the indacene ring system or the amine substituent, researchers can build a comprehensive picture of the pharmacophore. drugdesign.org For example, analogs of similar heterocyclic scaffolds have been extensively studied to optimize their properties as enzyme inhibitors. nih.govnih.gov This knowledge guides the design of new compounds with improved therapeutic potential. nih.gov

Synthesis of Deuterated Analogues for Analytical Applications

Deuterated analogs of this compound are valuable tools for analytical applications, particularly in mass spectrometry-based assays. The introduction of deuterium (B1214612), a stable isotope of hydrogen, increases the molecular weight of the compound without significantly altering its chemical properties.

A common strategy for introducing deuterium is through a Grignard reaction followed by quenching with a deuterated source, such as heavy water (D₂O). youtube.com This involves first halogenating the indacene core, for example, through bromination. The resulting bromo-indacene can then be converted to a Grignard reagent by reacting it with magnesium metal. Quenching this Grignard reagent with D₂O will replace the magnesium bromide with a deuterium atom. This method allows for the site-specific incorporation of deuterium, providing an internal standard for quantitative analysis or for use in metabolic studies. youtube.com

Biological Activities and Mechanistic Investigations

Role as a Core Structure in Biologically Active Compounds

The hexahydro-s-indacene scaffold has been integral to the synthesis of potent inhibitors for specific biological targets, leading to the development of novel therapeutic agents.

Application in Anti-inflammatory Agents

The 1,2,3,5,6,7-hexahydro-s-indacen-4-amine structure is a cornerstone in the creation of advanced anti-inflammatory agents. researchgate.net This chemical group is incorporated into larger molecules designed to inhibit the NOD-like Receptor Pyrin Domain-containing Protein 3 (NLRP3) inflammasome, which is implicated in numerous inflammatory and autoimmune diseases. ebi.ac.ukacs.org The development of compounds such as GDC-2394 was guided by the need for potent and selective NLRP3 inhibitors. ebi.ac.ukresearchgate.net Similarly, the compound NT-0249, which also contains the hexahydro-s-indacen-4-amine core, has been detailed as a potent and selective NLRP3 inhibitor, confirming the utility of this scaffold in creating anti-inflammatory therapeutics. nih.govnih.gov

Neurological and Psychiatric Applications of Related Compounds

Derivatives of indacene have been explored for their potential in neuroscience. ontosight.ai Specifically, certain related compounds have been investigated as potential neuroprotective agents. ontosight.ai The connection between inflammation and neurological disorders positions NLRP3 inhibitors, built upon the hexahydro-s-indacen-4-amine scaffold, as promising therapeutic candidates. Inhibition of the NLRP3 inflammasome is considered a potential strategy to slow disease progression in neuroinflammatory conditions like amyotrophic lateral sclerosis (ALS). researchgate.net

Modulation of Inflammasome Pathways

Compounds incorporating the this compound core have been shown to exert their effects by directly modulating the activity of inflammasomes, which are key components of the innate immune system.

Inhibition of NOD-like Receptor Pyrin Domain-containing Protein 3 (NLRP3) Inflammasome Activation

The primary mechanism of action for several anti-inflammatory agents containing the hexahydro-s-indacen-4-amine moiety is the inhibition of the NLRP3 inflammasome. nih.gov Inappropriate activation of this inflammasome is linked to a variety of inflammatory conditions. ebi.ac.ukacs.orgresearchgate.net Research has focused on developing novel NLRP3 inhibitors using this core structure to address these diseases. ebi.ac.ukacs.org The resulting compounds, including GDC-2394 and NT-0249, have been identified as potent and selective inhibitors of NLRP3 activation. ebi.ac.uknih.gov

Specificity and Potency as an NLRP3 Inhibitor

Derivatives of this compound demonstrate both high potency and selectivity in inhibiting the NLRP3 inflammasome. ebi.ac.ukresearchgate.netnih.gov For instance, the compound NT-0249 has been shown to inhibit the release of interleukin-1β (IL-1β) and interleukin-18 (IL-18) with high potency. In studies using human peripheral blood mononuclear cells (PBMCs), NT-0249 inhibited IL-1β release with a half-maximal inhibitory concentration (IC₅₀) of 0.013 µM. nih.gov Its potency against IL-18 release was measured with an IC₅₀ value of 0.012 µM. nih.gov The selectivity of NT-0249 is highlighted by the finding that at concentrations effective against NLRP3, it did not reduce the output of other inflammatory cytokines like IL-6 or TNFα. nih.gov

Table 1: Potency of NT-0249 in Inhibiting Cytokine Release

| Cell Type | Cytokine | Stimulus | IC₅₀ (µM) |

|---|---|---|---|

| Human PBMCs | IL-1β | LPS/ATP | 0.013 |

| Human PBMCs | IL-18 | LPS/ATP | 0.012 |

Mechanism of Action in Preventing IL-1β and IL-18 Release

The release of the pro-inflammatory cytokines IL-1β and IL-18 is dependent on the activation of the NLRP3 inflammasome. nih.gov This multi-protein complex activates caspase-1, which then proteolytically cleaves the precursor forms (pro-IL-1β and pro-IL-18) into their mature, active forms, allowing for their release. nih.govnih.gov Inhibitors containing the this compound core, such as NT-0249, function by selectively inhibiting the activation of the NLRP3 inflammasome itself. nih.gov This blockade prevents the downstream cascade, resulting in a concentration-dependent inhibition of both IL-1β and IL-18 output from immune cells like monocytes and macrophages. nih.gov

Impact on Caspase-1 Activation and Pyroptosis

The activation of the NLRP3 inflammasome is a critical event in the innate immune response, culminating in the activation of caspase-1. Activated caspase-1 is a cysteine protease that performs two key functions: it cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, and it cleaves gasdermin D (GSDMD) to induce pyroptosis, a lytic and inflammatory form of programmed cell death.

Compounds containing the this compound moiety, such as the well-characterized inhibitor MCC950, function by directly binding to and inhibiting NLRP3. This inhibition prevents the assembly of the inflammasome complex. As a direct consequence, the autocatalytic activation of pro-caspase-1 is blocked. This halt in caspase-1 activation effectively prevents both the maturation and release of IL-1β and IL-18 and the induction of pyroptosis. researchgate.net

| Pathway Component | Effect of NLRP3 Inhibition by Hexahydro-s-indacene-containing Compounds | Reference |

| NLRP3 Oligomerization | Blocked | wellcomeopenresearch.org |

| Pro-Caspase-1 | Activation is prevented | researchgate.net |

| IL-1β / IL-18 | Maturation and secretion are inhibited | researchgate.net |

| Gasdermin D (GSDMD) | Cleavage is prevented | N/A |

| Pyroptosis | Induction is blocked | researchgate.net |

Target Engagement Confirmation in Preclinical Models

The direct interaction between NLRP3 and inhibitors containing the this compound structure has been confirmed through structural and pharmacodynamic studies. Cryo-electron microscopy has revealed that the tricyclic hexahydro-s-indacene moiety binds within a specific hydrophobic pocket of the NLRP3 NACHT domain. nih.gov This binding is crucial for stabilizing the protein in an inactive conformation, thereby preventing its activation.

In vivo target engagement has been demonstrated in preclinical models. For instance, administration of NT-0249, an inhibitor featuring this moiety, to a mouse model of inflammation resulted in a significant decrease in mature IL-1β levels in tissue homogenates, providing direct evidence of NLRP3 inhibition in a living system. acs.org Similarly, the inhibitor GDC-2394 demonstrated rapid and near-complete inhibition of the pharmacodynamic biomarkers IL-1β and IL-18 in ex vivo whole-blood stimulation assays from treated subjects. nih.gov

Non-Competitive Inhibition Studies (e.g., Carbonic Anhydrase II)

While highly selective for NLRP3, some off-target activities have been investigated for this class of compounds. Notably, MCC950, which incorporates the hexahydro-s-indacene scaffold, has been identified as a non-competitive inhibitor of carbonic anhydrase II (CA2). nih.gov An affinity-based chemical proteomics study identified CA2 as a specific off-target. nih.gov Subsequent enzymatic assays confirmed that MCC950 inhibits CA2 activity with micromolar potency, in contrast to its nanomolar potency against NLRP3. nih.govresearchgate.net This non-competitive inhibition mechanism suggests that the compound binds to a site distinct from the enzyme's active site. nih.gov This finding is important for understanding the broader pharmacological profile of this chemical series. nih.gov

Therapeutic Implications in Disease Models

The targeted inhibition of the NLRP3 inflammasome by compounds containing the this compound scaffold holds significant promise for treating a range of inflammatory conditions.

Efficacy in Inflammatory and Autoimmune Diseases

Inappropriate or chronic activation of the NLRP3 inflammasome is a key pathogenic driver in numerous inflammatory and autoimmune diseases. nih.govnih.gov Consequently, small molecule inhibitors that selectively block this pathway are of high therapeutic interest. nih.gov Preclinical studies have demonstrated the efficacy of compounds featuring the hexahydro-s-indacene moiety in various disease models, including those for nonalcoholic steatohepatitis, lethal septic shock, and colitis. researchgate.net The ability of these orally bioavailable compounds to potently inhibit the release of IL-1β and IL-18 provides a strong rationale for their development as treatments for NLRP3-driven pathologies. researchgate.netnih.gov

Cryopyrin-Associated Periodic Syndrome (CAPS) Models

Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene. wellcomeopenresearch.org These mutations lead to a hyperactive NLRP3 inflammasome and the excessive production of IL-1β, resulting in systemic inflammation. wellcomeopenresearch.org CAPS, therefore, represents a quintessential NLRP3-driven disease, making it an ideal model for testing the efficacy of NLRP3 inhibitors.

The therapeutic utility of these compounds has been established in mouse models of CAPS. In a model where mice express a human gain-of-function NLRP3 allele, the inhibitor NT-0249, which contains the this compound structure, dose-dependently reduced multiple inflammatory biomarkers. acs.org Furthermore, studies using peripheral blood mononuclear cells (PBMCs) from CAPS patients have shown that NLRP3 inhibitors can effectively block the pathological, constitutive IL-1β production. wellcomeopenresearch.org These findings highlight the clear therapeutic potential of targeting NLRP3 with this chemical class for patients with CAPS and other NLRP3-related autoinflammatory conditions. wellcomeopenresearch.org

| CAPS Model | Compound Class | Observed Efficacy | Reference |

| Mouse model (human gain-of-function NLRP3) | NT-0249 (contains hexahydro-s-indacene moiety) | Dose-dependent reduction of multiple inflammatory biomarkers. | acs.org |

| Mouse model (Muckle-Wells Syndrome) | MCC950 (contains hexahydro-s-indacene moiety) | Inhibition of NLRP3 activation. | wellcomeopenresearch.org |

| Ex vivo (PBMCs from CAPS patients) | MCC950 (contains hexahydro-s-indacene moiety) | Blocked constitutive IL-1β production. | wellcomeopenresearch.org |

Neuroinflammatory Conditions (e.g., Alzheimer's Disease, ALS)

NLRP3 inflammasome activation is a key feature of neuroinflammation in several neurodegenerative diseases. In preclinical studies, derivatives of this compound have shown promise. In aged mouse models of Alzheimer's disease, the inhibitor MCC950 was found to improve cognitive function while reducing amyloid-beta plaque deposition, interleukin-1β (IL-1β), and microglial activation. alzdiscovery.org Research in animal models of Parkinson's disease demonstrated that oral administration of MCC950 could cross the blood-brain barrier, providing neuroprotection, reducing the aggregation of alpha-synuclein, and improving behavioral symptoms. alzdiscovery.org Furthermore, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), MCC950 attenuated the severity of the disease. nih.govacs.org Inhibition of NLRP3 is also considered a potential therapeutic strategy to address microglial-driven neuroinflammation in amyotrophic lateral sclerosis (ALS). researchgate.net

Rheumatoid Arthritis and Psoriasis

The role of the NLRP3 inflammasome in autoimmune disorders has prompted investigation into these compounds for conditions like rheumatoid arthritis (RA) and psoriasis. MCC950, a well-studied derivative, entered clinical trials for RA. researchgate.net Preclinical data also supports the involvement of the NLRP3 inflammasome in skin inflammation. In a mouse model designed to mimic psoriasis, MCC950 was shown to reduce ear swelling, highlighting its potential utility for interrogating the inflammasome's role in dermal inflammation. researchgate.net

Metabolic and Liver Diseases

Chronic low-grade inflammation is a hallmark of metabolic diseases, and the NLRP3 inflammasome is a critical mediator in this process. Preclinical research has demonstrated the efficacy of MCC950 in treating various metabolic disorders. nih.govresearchgate.net The CNS-penetrant NLRP3 inhibitors NT-0249 and NT-0796 were tested in diet-induced obesity mouse models and were found to reverse obesity, systemic inflammation, and astrogliosis. alzdiscovery.orgmedchemexpress.com In the context of liver disease, MCC950 treatment significantly alleviated liver injury in a bile duct obstruction model by reducing pro-inflammatory cytokines and inhibiting hepatic cell death. researchgate.net Conversely, the clinical development of another derivative, GDC-2394, was halted during a Phase 1 trial after participants experienced drug-induced liver injury. alzdiscovery.orgnih.govresearchgate.net

Cardiovascular and Lung Diseases

Inflammation is a key driver in the pathogenesis of cardiovascular disease. nih.gov The NLRP3 inflammasome, in particular, has been identified as a crucial component in conditions like coronary artery disease. nih.govresearchgate.net The derivative GDC-2394 was initially developed with coronary artery disease as the lead indication. nih.gov Another derivative, MCC950, was studied in a pig model of myocardial infarction, where it was found to reduce infarct size and preserve cardiac function. invivogen.com In the context of pulmonary conditions, MCC950 has been shown to reduce airway inflammation in mice following acute challenge with house dust mite extract, implicating the NLRP3 inflammasome in airway inflammation. researchgate.net

Pharmacological Characterization of Derivatives (e.g., MCC950, GDC-2394, NT-0249)

Several key derivatives of this compound have been developed and characterized for their ability to inhibit the NLRP3 inflammasome. Among the most prominent are MCC950, GDC-2394, and NT-0249. These small-molecule inhibitors were designed to be potent and selective, with distinct pharmacological profiles. nih.govacs.orgacs.org GDC-2394, for instance, was developed as a potent and selective NLRP3 inhibitor with a suitable in vitro and in vivo safety profile for advancement into human clinical trials, although its development was later stopped. acs.orgdigitellinc.com NT-0249 is another potent inhibitor of the NLRP3 inflammasome with favorable characteristics for treating chronic inflammatory diseases. prnewswire.comsofinnovapartners.com

In Vitro and In Vivo Potency Assessments

The derivatives have demonstrated high potency in a variety of assays. MCC950 blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations. nih.govacs.org It specifically inhibits the NLRP3 inflammasome without affecting other inflammasomes like AIM2, NLRC4, or NLRP1. nih.govresearchgate.netinvivogen.com GDC-2394 is also a potent and selective NLRP3 inhibitor. digitellinc.com NT-0249 has been shown to inhibit lipopolysaccharide (LPS)-induced IL-1β release in human peripheral blood mononuclear cells with an IC50 of 0.012 µM. alzdiscovery.org

| Compound | Assay | Potency (IC50) | Selectivity |

|---|---|---|---|

| MCC950 | NLRP3-dependent pyroptosis | 7.5 nM | Specific for NLRP3 over AIM2, NLRC4, NLRP1 nih.govacs.orginvivogen.com |

| NT-0249 | LPS-induced IL-1β release in human PBMCs | 12 nM (0.012 µM) | Selective NLRP3 inhibitor alzdiscovery.orgacs.org |

| GDC-2394 | IL-1β and IL-18 secretion following NLRP3 activation | Potent inhibitor | Selective and reversible NLRP3 inhibitor nih.gov |

Pharmacodynamic/Pharmacokinetic Relationships

The relationship between drug concentration and its effect has been characterized for these derivatives.

GDC-2394: Following oral administration in a first-in-human Phase 1 trial, GDC-2394 was rapidly absorbed, with exposure increasing in a dose-proportional manner. nih.govnih.gov The mean terminal half-life ranged from 4.1 to 8.6 hours, and minimal accumulation was observed with multiple dosing. nih.govresearchgate.net Pharmacodynamic assessments showed rapid, reversible, and near-complete inhibition of the biomarkers IL-1β and IL-18 in ex vivo whole-blood stimulation assays across all tested doses. nih.govresearchgate.net

NT-0249: This peripherally restricted NLRP3 inhibitor completed a Phase 1 single ascending dose study, which showed it was safe and well-tolerated with proportional increases in drug exposure with increasing dose. epidarex.comclinicaltrialsarena.com Data from multiple-ascending dose cohorts confirmed a pharmacokinetic/pharmacodynamic (PK/PD) profile suitable for once-daily dosing. sanofiventures.comlabiotech.eu The compound demonstrated significant anti-inflammatory effects in healthy volunteers, with reductions in key inflammatory biomarkers like C-reactive protein (CRP) and fibrinogen. sanofiventures.comlabiotech.eu In vivo studies in mice also showed that its PK/PD relationships aligned well with in vitro blood potency assessments. acs.org

MCC950: The pharmacokinetic profile of MCC950 was examined in various in vitro absorption, distribution, metabolism, and excretion assays, revealing good stability when incubated with human or mouse liver microsomes. nih.gov In vivo, it reduces IL-1β production and attenuates disease severity in multiple NLRP3-dependent mouse models. nih.gov

| Compound | Key Pharmacokinetic (PK) Findings | Key Pharmacodynamic (PD) Findings |

|---|---|---|

| GDC-2394 | Rapidly absorbed; dose-proportional exposure; T1/2 of 4.1-8.6 hours nih.govresearchgate.netnih.gov | Rapid, reversible, and near-complete inhibition of IL-1β and IL-18 secretion nih.govresearchgate.net |

| NT-0249 | PK profile supports once-daily dosing; proportional exposure increase with dose epidarex.comclinicaltrialsarena.comsanofiventures.comlabiotech.eu | Significant reduction in inflammatory biomarkers (CRP, fibrinogen); dose-dependent lowering of IL-1β and IL-18 prnewswire.comsanofiventures.comlabiotech.eu |

| MCC950 | Good stability in human and mouse liver microsomes nih.gov | Reduces IL-1β production in vivo; active in multiple NLRP3-dependent disease models nih.gov |

Development of Imaging Agents for Central Nervous System (CNS) Studies

The serotonin (B10506) (5-HT) system is integral to a wide range of physiological and psychological processes, and its dysfunction is implicated in numerous neurological and psychiatric disorders such as depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Consequently, the development of imaging agents to visualize and study the 5-HT system, particularly the serotonin transporter (SERT), using techniques like Positron Emission Tomography (PET), is of significant interest. nih.gov

PET imaging requires radiotracers that can cross the blood-brain barrier and bind with high affinity and specificity to a target of interest. researchgate.net While various compounds have been developed for this purpose, the search for agents with optimal properties, such as a suitable half-life and favorable brain uptake, is ongoing. nih.govresearchgate.net In this context, derivatives of hexahydro-s-indacen-4-amine have been explored as potential scaffolds for these imaging agents. The structural framework of this amine is seen in compounds designed to interact with CNS targets, highlighting its utility in the rational design of novel neuroimaging tools. nih.gov

Utilization in Medicinal Chemistry Research and Drug Discovery

The this compound moiety is a key structural component in the synthesis of various biologically active molecules. researchgate.net It serves as a crucial intermediate in the development of novel therapeutic agents, particularly those targeting inflammatory pathways. researchgate.netresearchgate.net

A prominent example of its application is in the synthesis of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is implicated in a range of inflammatory disorders, and its inhibition is a promising therapeutic strategy. The synthesis of MCC950 and its analogs often involves the preparation of the hexahydro-s-indacen-4-amine core on a multi-gram scale. researchgate.net This amine is then typically converted to an isocyanate derivative, which can be coupled with other fragments to produce the final sulfonylurea-containing compounds. researchgate.netresearchgate.net The development of deuterated versions of these molecules, which are valuable as internal standards for analytical studies, also relies on the synthesis of this key amine intermediate. researchgate.net

Furthermore, derivatives of hexahydro-s-indacen-4-amine have been investigated for other therapeutic applications, including the development of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide derivatives which have shown improved pharmacokinetic properties and efficacy in animal models of NLRP3-related diseases. researchgate.net The versatility of the hexahydro-s-indacene scaffold allows for chemical modifications to optimize the pharmacological profile of the resulting drug candidates. researchgate.net

Catalysis and Organometallic Chemistry

The unique steric and electronic properties of ligands play a crucial role in the efficacy and selectivity of metal-based catalysts. N-Heterocyclic carbenes (NHCs) have emerged as a highly versatile class of ligands due to their strong σ-donating ability and the tunability of their structure. researchgate.netresearchgate.net The this compound scaffold has been successfully employed in the design of novel NHC ligands with conformationally restricted architectures.

Ligand Design for Olefin Metathesis Catalysts

The hexahydro-s-indacene moiety has been used to create a novel N-heterocyclic carbene (NHC) ligand for olefin metathesis catalysts. researchgate.net The synthesis involves the reaction of this compound with glyoxal (B1671930), followed by reduction of the resulting diimine and cyclization to form the 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium salt. researchgate.net This salt serves as the precursor to the NHC ligand, which features conformationally restricted alkyl groups ortho to the heterocyclic substituent. researchgate.net This specific design imparts unique steric bulk around the metal center, which can influence the catalyst's activity and stability. researchgate.netacs.orgsemanticscholar.org

Stereoelectronic Properties of NHC Ligands

The stereoelectronic properties of the hexahydro-s-indacene-based NHC ligand have been characterized using methods such as IR spectroscopy and cyclic voltammetry. researchgate.net These techniques allow for the assessment of the ligand's electron-donating ability and steric bulk. nih.govuwa.edu.au The Tolman electronic parameter (TEP), often determined from the CO stretching frequencies of metal-carbonyl complexes, is a common measure of a ligand's electron-donating character. researchgate.net The steric properties can be quantified using methods like the percent buried volume (%Vbur), which calculates the percentage of the space around a metal center that is occupied by the ligand. nih.govuwa.edu.au For the hexahydro-s-indacene-based NHC, these analyses provide insight into how its rigid structure influences the electronic environment of a coordinated metal. researchgate.net

Activity of Ruthenium Complexes in Ring-Closing Metathesis (RCM)

Ruthenium complexes incorporating the hexahydro-s-indacene-based NHC ligand have been synthesized and their catalytic activity has been evaluated, particularly in ring-closing metathesis (RCM) reactions of sterically hindered substrates. researchgate.net The performance of these catalysts is often compared to standard Grubbs-type catalysts. The unique steric environment created by the bulky, conformationally restricted hexahydro-s-indacene groups can lead to enhanced stability and activity, especially in challenging metathesis reactions where steric hindrance is a significant factor. researchgate.netsemanticscholar.org The synthesis of various ruthenium complexes, including Grubbs II type and Grubbs-Hoveyda type species, allows for a systematic investigation of the ligand's impact on catalytic performance. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure, properties, and reactivity of molecules. nih.gov In the context of this compound and its derivatives, computational methods can provide valuable insights that complement experimental findings.

Molecular docking studies, for instance, can be used to predict and analyze the binding interactions of hexahydro-s-indacene-based inhibitors with their biological targets, such as the active sites of enzymes. nih.gov These studies can help to rationalize the observed biological activity and guide the design of new, more potent compounds. For ligands used in catalysis, computational studies can elucidate the steric and electronic properties, such as calculating the percent buried volume (%Vbur) to quantify steric hindrance. nih.govuwa.edu.au These computational approaches are valuable for correlating the structural features of the ligands with the catalytic activity of the corresponding metal complexes. nih.gov

Advanced Research Applications

Prediction of Biological Activity and Interactions

The prediction of biological activity and molecular interactions for novel compounds is a cornerstone of modern drug discovery and chemical biology. For the compound 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine , while direct and extensive in silico screening results are not widely published, its significance as a core structural motif in highly potent and selective inhibitors of the NLRP3 inflammasome provides a strong basis for predicting its biological interactions.

Computational tools and methodologies such as PASS (Prediction of Activity Spectra for Substances) and pharmacophore modeling are instrumental in forecasting the likely biological targets of a molecule based on its structure. researchgate.netmdpi.com These approaches compare the structural features of a query compound against vast databases of molecules with known activities to identify potential pharmacological effects. mdpi.com

In the case of This compound , its predicted activity is best understood through the lens of its derivatives, most notably GDC-2394. researchgate.net The development of GDC-2394, a potent and selective NLRP3 inhibitor, stemmed from the optimization of a lead series of compounds where the hexahydro-s-indacene moiety was a critical component. researchgate.net The inappropriate activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. ebi.ac.uk

The research leading to GDC-2394 involved identifying a series of compounds and then refining their structure to improve properties like solubility and reduce potential toxicity. researchgate.net This process inherently involves a predictive understanding of how structural modifications to the core, including the This compound scaffold, would affect interaction with the biological target. The successful development of GDC-2394 validates the prediction that this indacene-based structure is well-suited for binding to the NLRP3 protein. researchgate.net

The core of This compound serves as a crucial anchor for interaction within the target protein. In the development of related NLRP3 inhibitors, this lipophilic, rigid tricyclic ring system is understood to occupy a key hydrophobic pocket in the NLRP3 protein. The amine group at the 4-position provides a critical attachment point for further chemical modification, allowing for the introduction of other functional groups that can enhance potency and selectivity. researchgate.net

The discovery of GDC-2394, an experimental drug with high potential against inflammasomes, highlights the utility of the hexahydro-s-indacene scaffold in targeting NLRP3. researchgate.net The journey from initial hits to this optimized molecule relied on predictive models of structure-activity relationships, where the indacene amine was a foundational element.

Below is a comparative table of the parent compound and a key derivative, illustrating the core structural similarities and the modifications that led to potent biological activity.

| Property | This compound | GDC-2394 |

| IUPAC Name | This compound nih.gov | (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b] nih.govoxazine-3-sulfonamide |

| Molecular Formula | C₁₂H₁₅N nih.gov | C₂₂H₂₈N₆O₄S |

| Molecular Weight | 173.25 g/mol nih.gov | 472.56 g/mol |

| Predicted Target | NLRP3 Inflammasome (inferred) | NLRP3 Inflammasome researchgate.net |

| Key Structural Feature | Hexahydro-s-indacene core with an amine group nih.gov | Contains the hexahydro-s-indacene core |

The data underscores that while This compound is a relatively simple molecule, its rigid, three-dimensional structure is a key determinant of the biological activity seen in its more complex derivatives. The prediction of its interaction with the NLRP3 inflammasome is therefore strongly supported by the empirical evidence from these advanced drug discovery programs.

Future Research Directions and Translational Perspectives

Optimization of Derivatives for Enhanced Therapeutic Profiles

The journey from a promising lead compound to a viable drug candidate is paved with meticulous molecular optimization. For derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a primary goal is the enhancement of their therapeutic profiles, focusing on improving efficacy, safety, and pharmacokinetic properties. A significant challenge with early compounds in this class, such as MCC950 (also known as CP-456,773), has been the potential for off-target effects and toxicities.

One key area of optimization has been modifying moieties attached to the core scaffold to improve safety. For instance, concerns over the furan (B31954) moiety in some derivatives, which has been associated with drug-induced liver injury, have spurred the development of new analogs. In one study, the furan ring was replaced, leading to the creation of compound N14, which not only maintained potent NLRP3 inhibitory activity but also showed improved tolerability in human hepatic cell lines and mouse primary hepatocytes. researchgate.net

Another critical aspect of optimization is improving solubility to mitigate risks such as renal toxicity. In the development of GDC-2394, a potent and selective NLRP3 inhibitor, researchers encountered renal toxicity in preclinical studies with a leading compound due to its precipitation. documentsdelivered.comsigmaaldrich.comnih.govnih.gov To overcome this, basic amine substituents were introduced into the scaffold. This strategic modification successfully improved the compound's solubility, leading to the identification of GDC-2394, which demonstrated a safety profile suitable for advancement into human clinical trials. documentsdelivered.comsigmaaldrich.comnih.govnih.gov

These examples underscore a clear research trajectory: the continued, rational design of derivatives that retain the potent inhibitory activity conferred by the hexahydro-s-indacene core while minimizing liabilities through targeted chemical modifications.

Table 1: Examples of Derivative Optimization

| Compound | Parent Scaffold/Derivative | Optimization Goal | Outcome |

|---|---|---|---|

| N14 | Based on MCC950 | Improve tolerability, replace furan moiety | Maintained NLRP3 inhibition (IC50 of 25 nM), improved tolerability in hepatic cells. researchgate.net |

| GDC-2394 | 6,7-dihydro-5H-pyrazolo[5,1-b] documentsdelivered.comresearchgate.netoxazinesulfonylurea with hexahydro-s-indacene moiety | Improve solubility, overcome renal toxicity | Introduction of basic amine substituents improved solubility; advanced to clinical trials. documentsdelivered.comsigmaaldrich.comnih.govnih.gov |

Exploration of Novel Biological Targets Beyond Inflammasomes

While the this compound scaffold is most renowned for its role in potent and selective NLRP3 inflammasome inhibitors, the exploration of its potential to interact with other biological targets is an emerging area of research. The high specificity of current derivatives for NLRP3 is a testament to the successful tailoring of the molecule to its target. However, the possibility of off-target effects or the potential for repurposing these compounds for other indications warrants further investigation.

To date, the literature predominantly focuses on the interaction of these compounds with the NLRP3 inflammasome. nih.gov There is limited, yet intriguing, evidence of other biological interactions. For example, the MCC950-related compound, CRID3, was reported to non-competitively inhibit the esterase activity of carbonic anhydrase II. nih.gov However, this inhibition was observed at a much lower potency (micromolar) compared to its high-affinity (nanomolar) inhibition of NLRP3, suggesting it is unlikely to be a primary mechanism of action but highlights the potential for other interactions. nih.gov

Future research should systematically screen libraries of this compound derivatives against a broad panel of kinases, proteases, and other enzyme families. This could uncover unexpected therapeutic opportunities or provide a more comprehensive understanding of the safety profile of these compounds. The rigid, three-dimensional nature of the scaffold may allow it to fit into binding pockets of various proteins, and understanding these potential interactions is crucial for its full therapeutic development.

Investigation of New Synthetic Pathways for Analog Generation

The generation of a diverse library of analogs for structure-activity relationship (SAR) studies and for the optimization of lead compounds is contingent on efficient and versatile synthetic methodologies. The currently reported syntheses of the this compound core and its derivatives, while effective, can be multi-step and complex.

One established route to the core structure involves a ten-step synthesis starting from 2,3-dihydro-1H-indene. researchgate.net This process includes a Friedel-Crafts acylation followed by a cyclization reaction to form the tricyclic system. researchgate.net Another reported method prepares the key intermediate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, from indan (B1671822) in five steps. researchgate.net This isocyanate is then coupled with a sulfonamide to produce the final sulfonylurea derivatives, such as MCC950. researchgate.net

Table 2: Overview of Key Synthetic Intermediates

| Intermediate | Starting Material | Number of Steps (Reported) | Purpose |

|---|---|---|---|

| This compound moiety | 2,3-Dihydro-1H-indene | 10 (for MCC950 synthesis) | Core amine structure for NLRP3 inhibitors. researchgate.net |

| 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | Indan | 5 | Key intermediate for coupling with sulfonamides. researchgate.net |

Advancements in Preclinical and Clinical Development

The ultimate goal of developing derivatives of this compound is their translation into clinically effective therapies. Several compounds based on this scaffold have made significant progress in preclinical and, in some cases, clinical development, providing a framework for future translational efforts.

The preclinical pharmacology of NT-0249, a sulfonylurea-based NLRP3 inhibitor incorporating the hexahydro-s-indacene moiety, has been extensively detailed. nih.gov It has demonstrated potency and selectivity in cell-based assays and has shown efficacy in mouse models of acute peritonitis and lung inflammation. echemi.com Furthermore, its therapeutic utility was established in a mouse model of cryopyrin-associated periodic syndrome (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations. echemi.com In this model, NT-0249 dose-dependently reduced multiple inflammatory biomarkers, confirming in vivo target engagement. echemi.com

The development of GDC-2394 also highlights the path forward. After identifying and overcoming preclinical safety hurdles related to solubility, GDC-2394 emerged as a potent and selective NLRP3 inhibitor with a safety profile that supported its advancement into human clinical trials. documentsdelivered.comsigmaaldrich.comnih.govnih.gov

The journey of these compounds also offers cautionary tales. The development of CP-456,773 (MCC950) was halted due to concerns about liver safety observed in clinical trials. echemi.com This underscores the critical importance of thorough preclinical safety and toxicity studies and the need for the kind of derivative optimization discussed in section 5.1.

Future efforts will likely focus on advancing the most promising candidates through the various phases of clinical trials for a range of inflammatory conditions, including not only rare genetic diseases but also more common disorders where NLRP3-mediated inflammation is implicated, such as cardiovascular and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its derivatives?

The compound is synthesized via a two-step process involving triphosgene-mediated isocyanate formation. In , the amine reacts with triphosgene in anhydrous THF at 0°C, followed by coupling with sulfonamide derivatives (e.g., methyl 2-sulfamoylisonicotinate) to yield sulfonylurea analogs. Purification typically uses silica gel chromatography (20–50% EtOAc/hexanes) or reverse-phase HPLC. Key intermediates like 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene are critical for further derivatization .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, reports ¹H NMR (400 MHz, CD₃OD) δ = 8.45 (br.s, 1H), 8.16 (s, 1H), and LCMS purity >95% with m/z 416.09 (M+H⁺). HRMS confirms molecular formulas (e.g., C₂₁H₂₅N₃O₄S for a derivative) .

Q. What is the primary biological application of this compound in academic research?

The compound and its derivatives (e.g., MCC950, Selnoflast) are potent inhibitors of the NLRP3 inflammasome, a therapeutic target in neuroinflammatory and autoimmune diseases. For instance, highlights MCC950’s mechanism via sulfonylurea interactions blocking NLRP3 activation .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfonylurea derivatives of this compound?

Yields vary based on reaction conditions. achieved 65% yield using methyl magnesium bromide for cyclization, while reported 5% yield due to competing side reactions. Optimization strategies include:

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra may arise from regioisomers or solvate formation. For example, distinguishes cyclohexane- vs. cyclopentane-sulfonamide derivatives via ¹³C NMR shifts (δ = 59.9 ppm for cyclohexane vs. δ = 35.5 ppm for cyclopentane). Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography are recommended for ambiguous cases .

Q. What pharmacokinetic (PK) parameters are critical for in vivo studies of NLRP3 inhibitors derived from this compound?

Q. How can researchers validate target engagement of NLRP3 inhibitors in cellular models?

Methodologies include:

- IL-1β/IL-18 ELISA to measure inflammasome activity ( ).

- ASC speck formation assays (fluorescence microscopy).

- CRISPR/Cas9 NLRP3-knockout controls to confirm specificity .

Data Analysis & Experimental Design

Q. What strategies address low reproducibility in biological assays for NLRP3 inhibition?

Common pitfalls include:

Q. How are structure-activity relationships (SARs) analyzed for sulfonylurea derivatives?

Q. What in vivo models are appropriate for evaluating neuroinflammatory efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.